[(3aS*,9bS*)-7-methoxy-2-(pyridin-3-ylmethyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including enamine alkylation, dehydrating condensation reactions, and specific conditions for cyclization and functional group transformations. For instance, novel pyrimido[5,4-d]pyrrole derivatives were synthesized via enamine alkylation and dehydrating condensation reactions, showing the intricacy of synthesizing heterocyclic compounds (Mitsumoto & Nitta, 2004).
Molecular Structure Analysis
Molecular structure determination often utilizes X-ray diffraction and spectroscopic methods. For example, the molecular structure of a related compound was determined by single-crystal X-ray diffraction and FT-IR spectroscopy, showcasing the importance of these techniques in understanding compound geometries and electronic structures (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions, including photoinduced additions and ring-opening reactions, play a crucial role in modifying and understanding the reactivity of organic compounds. For example, photoinduced addition of methanol to dihydropyrrole derivatives opens new routes to substituted pyrrolidin-2-ones, demonstrating the reactivity of certain functional groups under specific conditions (Drew et al., 1999).
Physical Properties Analysis
Physical properties such as solvate formation, crystal structure, and intermolecular interactions can significantly affect a compound's stability and reactivity. For instance, studies on the pyrrolidine ring adopting specific conformations and the involvement of solvent molecules in hydrogen bonds highlight the complexity of molecular interactions in the solid state (Seshadri et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, oxidation states, and potential for undergoing various chemical transformations, are crucial for understanding and utilizing organic compounds. Autorecycling oxidation of some amines and alcohols under specific conditions demonstrates the functional versatility and reactivity of organic molecules (Mitsumoto & Nitta, 2004).
properties
IUPAC Name |
[(3aS,9bS)-7-methoxy-2-(pyridin-3-ylmethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-15-4-5-16-17-10-21(9-14-3-2-6-20-8-14)11-19(17,12-22)13-24-18(16)7-15/h2-8,17,22H,9-13H2,1H3/t17-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJOTUJUIGOOF-IEBWSBKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CN(CC3(CO2)CO)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3CN(C[C@]3(CO2)CO)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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